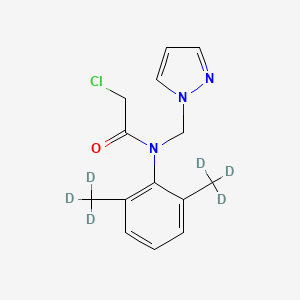

Metazachlor-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H16ClN3O |

|---|---|

Molecular Weight |

283.78 g/mol |

IUPAC Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |

InChI |

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |

InChI Key |

STEPQTYSZVCJPV-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(CN2C=CC=N2)C(=O)CCl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

The Principle and Application of Metazachlor-d6 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of Metazachlor-d6 as a stable isotope-labeled internal standard in the quantitative analysis of the herbicide Metazachlor. The use of deuterated internal standards is a cornerstone of modern analytical chemistry, particularly in chromatographic and mass spectrometric techniques, ensuring the accuracy and reliability of analytical data.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, this compound) is added to the sample at the earliest stage of analysis.[1] this compound is an ideal internal standard for Metazachlor analysis because it is chemically identical to the analyte, with the only difference being the presence of six deuterium (d6) atoms in place of hydrogen atoms.[2] This subtle difference in mass allows the mass spectrometer to differentiate between the native analyte and the labeled standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and analysis.[1]

The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Correction for Matrix Effects: Complex sample matrices, such as soil, water, and biological tissues, can contain co-eluting substances that either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3] Since this compound co-elutes with Metazachlor and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction.[3]

-

Compensation for Procedural Losses: Losses of the analyte can occur during various stages of sample preparation, including extraction, cleanup, and transfer steps. By adding this compound at the beginning of the workflow, any losses of Metazachlor will be mirrored by proportional losses of the internal standard. The constant ratio between the two compounds effectively cancels out these variations.

-

Improved Accuracy and Precision: By accounting for both matrix effects and procedural variability, the use of this compound significantly enhances the accuracy and precision of the quantitative results, leading to more reliable and reproducible data.

The logical relationship for the principle of internal standardization is illustrated in the following diagram:

Experimental Protocols

The following sections detail validated experimental protocols for the analysis of Metazachlor in soil and water samples using this compound as an internal standard.

Analysis of Metazachlor in Soil using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.

2.1.1. Sample Preparation (QuEChERS)

-

Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil samples, weigh 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.

-

Internal Standard Spiking: Add a known amount of this compound working solution to the sample.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

-

Salting-Out: Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate) to the tube.

-

Shaking: Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes to separate the phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes.

-

Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis.

The experimental workflow for the QuEChERS method is depicted below:

2.1.2. LC-MS/MS Analysis

The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Metazachlor and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Metazachlor | 278.1 | 134.1 | 162.1 | 20 |

| This compound | 284.1 | 140.1 | 168.1 | 20 |

Analysis of Metazachlor in Water using SPE and LC-MS/MS

Solid-Phase Extraction (SPE) is a common technique for the extraction and pre-concentration of pesticides from water samples.

2.2.1. Sample Preparation (SPE)

-

Sample Collection and Preservation: Collect a 500 mL water sample in a clean glass bottle. If necessary, adjust the pH and store at 4°C.

-

Internal Standard Spiking: Add a known amount of this compound working solution to the water sample.

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or polymeric) with methanol followed by deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the retained analytes from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

The experimental workflow for the SPE method is as follows:

2.2.2. LC-MS/MS Analysis

The LC-MS/MS parameters for the analysis of water samples are the same as those described for soil samples in section 2.1.2.

Data Presentation and Performance Characteristics

The use of this compound as an internal standard allows for the generation of high-quality quantitative data. The performance of the analytical method is typically evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 1: Method Performance for Metazachlor Analysis in Soil

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.003 µg/kg |

| Limit of Quantification (LOQ) | 0.01 µg/kg |

| Accuracy (Recovery %) | 85 - 110% |

| Precision (RSD %) | < 15% |

Table 2: Method Performance for Metazachlor Analysis in Water

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1 ng/L |

| Limit of Quantification (LOQ) | 5 ng/L |

| Accuracy (Recovery %) | 90 - 115% |

| Precision (RSD %) | < 10% |

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the accurate quantification of Metazachlor in complex environmental matrices. By effectively compensating for matrix effects and procedural variability, this methodology provides high-quality data that is essential for researchers, scientists, and drug development professionals in various fields, including environmental monitoring, food safety, and regulatory compliance. The detailed experimental protocols and performance data presented in this guide serve as a valuable resource for the implementation of this analytical technique.

References

Metazachlor-d6: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the deuterated herbicide Metazachlor-d6 and its degradation products. Due to the limited availability of data specific to this compound, this document leverages extensive research on its non-deuterated analogue, Metazachlor, as a primary reference. The degradation pathways of this compound are presumed to be analogous to those of Metazachlor. However, it is important to consider that the deuterium labeling may lead to kinetic isotope effects, potentially influencing the rate of degradation.

Stability of Metazachlor

Metazachlor is a chloroacetamide herbicide that acts by inhibiting the formation of very-long-chain fatty acids.[1] Its stability is influenced by various environmental factors, including pH, light, and microbial activity.

Hydrolytic Stability

Metazachlor is considered to be relatively stable to hydrolysis in aqueous solutions.

Photolytic Stability

Under laboratory conditions, the degradation of Metazachlor is significantly faster under sunlight irradiation compared to dark conditions.[2] In a study conducted on loamy soils, the half-life of Metazachlor under sunlight was observed to be between 13 and 18 days, whereas in the dark, it extended to a range of 39 to 78 days.[2]

Soil Degradation

In soil, Metazachlor dissipates with half-lives ranging from 9.5 to 10.2 days in clay soil under field conditions.[3] The degradation in soil is influenced by factors such as soil type, organic carbon content, and microbial activity.

Degradation Pathways and Products

The degradation of Metazachlor proceeds through various pathways, including metabolism in organisms, and abiotic degradation in the environment.

Metabolic Pathways

In biological systems, Metazachlor undergoes rapid and extensive metabolism. The primary metabolic routes involve hydroxylation and subsequent glucuronide conjugation. Another significant pathway is the substitution of the chlorine atom with glutathione, which is then further degraded.[1]

Environmental Degradation Products

In soil, Metazachlor is transformed into several degradation products. One identified major degradation product under sunlight conditions is Metazachlor oxalic acid (MTZ oxalic acid). Other identified transformation products in soil include 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide and 2-chloro-N-(2,6-dimethylphenyl)-acetamide.

In aqueous and gaseous phases, Metazachlor degradation can be initiated by ozone and hydroxyl radicals, leading to various oxidation products. Theoretical studies have also explored degradation initiated by sulfate radicals. Under chlorine dioxide treatment in water, Metazachlor has been shown to decompose into products such as 2-hydroxyacetamide and 1H-pyrazole-1-carboxylic acid.

A diagram illustrating the primary degradation pathways of Metazachlor is provided below.

Caption: Primary degradation pathways of Metazachlor.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of Metazachlor.

Table 1: Half-life of Metazachlor in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Loamy | Sunlight | 13 - 18 | |

| Loamy | Dark | 39 - 78 | |

| Silty Loam | Sunlight | 13 | |

| Silty Loam | Dark | 39 | |

| Silty Clay Loam | Sunlight | 15 | |

| Silty Clay Loam | Dark | 64 | |

| Clay | Field | 9.5 - 10.2 |

Table 2: Rate Constants for Ozonolysis of Metazachlor

| Phase | Temperature (K) | Total Rate Constant (k_total) (M⁻¹ s⁻¹) | Reference |

| Atmosphere | 283 - 333 | 8.42 to 5.82 x 10¹ | |

| Aqueous | 283 - 333 | 4.10 x 10² to 2.40 x 10⁴ |

Table 3: Rate Constants for Hydroxyl Radical-Initiated Decomposition of Metazachlor

| Phase | Temperature (K) | Overall Rate Constant (M⁻¹ s⁻¹) | Reference |

| Gas | 250 - 400 | 8.40 x 10¹⁰ to 8.31 x 10⁹ | |

| Aqueous | 250 - 400 | 1.31 x 10⁹ to 1.27 x 10⁹ |

Table 4: Rate Constants for Sulfate Radical Anion-Based Degradation of Metazachlor at 298.15 K

| Phase | Overall Rate Constant (M⁻¹ s⁻¹) | Reference |

| Gas | 1.51 x 10¹³ | |

| Water | 5.06 x 10¹⁰ |

Experimental Protocols

Detailed experimental protocols for assessing the stability of pesticide residues are provided in the OECD Guidelines for the Testing of Chemicals. The following outlines a general workflow for a stability study of this compound.

General Experimental Workflow

Caption: General workflow for a this compound stability study.

Analytical Methodology

The analysis of this compound and its degradation products typically involves chromatographic separation followed by mass spectrometric detection.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction can be employed to isolate the analytes from the sample matrix.

-

Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate the parent compound from its metabolites.

-

Detection: Tandem mass spectrometry (MS/MS) is the preferred method for detection and quantification due to its high sensitivity and selectivity. For deuterated compounds, mass spectrometry allows for the differentiation from their non-deuterated counterparts.

For the quantitative determination of deuterium content in biological material, isotope ratio mass spectrometry can be utilized.

Conclusion

This technical guide summarizes the current understanding of the stability and degradation of Metazachlor, which serves as a surrogate for its deuterated analogue, this compound. The provided data and protocols offer a framework for researchers and scientists to design and conduct stability studies. Further research is warranted to specifically investigate the degradation of this compound and to elucidate any potential kinetic isotope effects that may alter its environmental fate and persistence compared to the non-deuterated form.

References

Understanding the Certificate of Analysis for Metazachlor-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for the deuterated internal standard, Metazachlor-d6. Understanding the data and methodologies presented in a CoA is critical for ensuring the accuracy and reliability of analytical results in research and development. This compound, a labeled analog of the herbicide Metazachlor, is frequently employed as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of Metazachlor in various matrices.

Core Data Presentation

A Certificate of Analysis for a reference standard like this compound provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: General Information

| Parameter | Typical Specification |

| Compound Name | This compound |

| CAS Number | 1246816-51-2 |

| Molecular Formula | C₁₄H₁₀D₆ClN₃O |

| Molecular Weight | 283.79 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., Acetonitrile, Methanol, DMSO) |

Table 2: Quantitative Analysis

| Analytical Test | Method | Result |

| Chemical Purity | HPLC | >99.0% |

| Isotopic Enrichment | ¹H NMR / HR-MS | ≥98 atom % D |

| Mass Identity | Mass Spectrometry | Conforms to structure |

| Residual Solvents | ¹H NMR / GC-MS | <0.5% |

| Water Content | Karl Fischer Titration | <0.1% |

| Assay (as is) | qNMR | 99.5% ± 0.5% |

Experimental Protocols

The quantitative data presented in a Certificate of Analysis are derived from rigorous experimental protocols. The following sections detail the methodologies for the key experiments cited.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of a substance by separating it from any non-labeled impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution is often used, starting with a higher proportion of water and transitioning to a higher proportion of an organic solvent like acetonitrile or methanol. Both phases are typically buffered (e.g., with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where Metazachlor exhibits strong absorbance, usually around 220-254 nm.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Isotopic Enrichment and Structural Confirmation

The isotopic enrichment and structural integrity of this compound are critical parameters. These are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and/or High-Resolution Mass Spectrometry (HR-MS).

-

¹H NMR Spectroscopy:

-

Principle: The absence or significant reduction of proton signals at the deuterated positions confirms the high isotopic enrichment. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is recorded, and the integration of the residual proton signals at the labeled positions is compared to the integration of signals from the non-labeled positions to calculate the isotopic enrichment.

-

-

High-Resolution Mass Spectrometry (HR-MS):

-

Principle: HR-MS provides a highly accurate mass measurement of the molecule, which can be used to confirm the elemental composition and the presence of the deuterium atoms.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap, TOF) is used.

-

Analysis: The measured monoisotopic mass of the M+H⁺ ion is compared to the theoretical exact mass of this compound. The observed isotopic distribution pattern is also compared to the theoretical pattern for the specified level of deuterium incorporation.

-

Assay by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method for determining the exact concentration or purity of a substance.

-

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

-

Procedure:

-

A precise amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are accurately weighed into the same NMR tube.

-

The sample and standard are dissolved in a suitable deuterated solvent.

-

The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).

-

The purity of the this compound is calculated based on the integral ratios, molecular weights, and the known purity of the internal standard.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical certification process for this compound.

Caption: Workflow for the certification of this compound reference standard.

Caption: Experimental workflow for HPLC-based purity analysis.

Caption: Parallel workflows for determining isotopic enrichment and structure.

Solubility Profile of Metazachlor-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Metazachlor-d6 in organic solvents. Due to the limited availability of direct quantitative data for the deuterated compound, this document primarily presents information for the non-deuterated form, Metazachlor, as a close structural analog. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts, but minor differences may exist.

Core Data Presentation: Solubility of Metazachlor

The following table summarizes the available quantitative solubility data for Metazachlor in various organic solvents. It is critical to note that this data is for the non-deuterated form and should be used as an estimate for this compound.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Data Source |

| Acetone | 20 | 265 | University of Hertfordshire, AERU |

| Hexane | 20 | 5 | University of Hertfordshire, AERU |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (equivalent to 100 g/L) | MedchemExpress.com[1] |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the public domain, a general methodology based on standard laboratory practices is provided below. This protocol can be adapted to determine the solubility of this compound in a variety of organic solvents.

General Protocol for Determining Solubility by the Saturation Method

-

Solvent Selection: Choose a range of organic solvents of varying polarities (e.g., a non-polar solvent like hexane, a polar aprotic solvent like acetone or acetonitrile, and a polar protic solvent like methanol or ethanol).

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of clear glass vials.

-

Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 1 mL) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 20°C or 25°C) using a shaker or magnetic stirrer. The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Observation of Saturation: After equilibration, visually inspect the vials for the presence of undissolved solid. If no solid is present, add more this compound in known increments until a saturated solution with excess solid is achieved.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant from each saturated solution using a syringe. Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the working range of an appropriate analytical instrument (e.g., HPLC-UV or LC-MS/MS).

-

Analysis: Analyze the diluted samples to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL) based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the solubility assessment of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Caption: Key physicochemical factors that influence the solubility of a compound.

References

Potential Sources of Metazachlor-d6 Contamination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential sources of contamination for Metazachlor-d6, a deuterated internal standard crucial for the accurate quantification of the herbicide Metazachlor in various matrices. Understanding these sources is paramount for ensuring the reliability of analytical data in research, drug development, and environmental monitoring. This document details the synthesis of this compound, potential impurities arising from the manufacturing process, and its degradation pathways. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding.

Synthesis of this compound and Potential Synthesis-Related Impurities

The synthesis of this compound is a multi-step process that can introduce various impurities. The most common route involves the deuteration of a key starting material, 2,6-dimethylaniline, followed by subsequent reactions to build the final molecule.

A plausible synthetic route is outlined below:

-

Deuteration of 2,6-Dimethylaniline: The synthesis of the deuterated precursor, 2,6-dimethyl-d6-aniline, is a critical step. One reported method involves the microwave-assisted deuteration of 2,6-dimethylaniline using deuterium oxide (D₂O) as the deuterium source and thionyl chloride (SOCl₂) as a catalyst.

-

Formation of 2-chloro-N-(2,6-dimethyl-d6-phenyl)acetamide: The deuterated aniline is then reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,6-dimethyl-d6-phenyl)acetamide.

-

N-Alkylation with 1-(chloromethyl)-1H-pyrazole: The final step involves the N-alkylation of the acetamide intermediate with 1-(chloromethyl)-1H-pyrazole to yield this compound.

Potential Impurities from Synthesis:

The following table summarizes potential impurities that can arise during the synthesis of this compound.

| Impurity Name | Chemical Structure | Potential Source |

| Unlabeled Metazachlor | C₁₄H₁₆ClN₃O | Incomplete deuteration of 2,6-dimethylaniline. |

| Partially Deuterated Metazachlor | e.g., C₁₄H₁₁D₅ClN₃O | Incomplete deuteration of 2,6-dimethylaniline. |

| 2,6-Dimethyl-d6-aniline | C₈H₅D₆N | Unreacted starting material from the second step. |

| 2-Chloro-N-(2,6-dimethyl-d6-phenyl)acetamide | C₁₀H₆D₆ClNO | Unreacted intermediate from the final N-alkylation step. |

| Isomeric Byproducts | C₁₄H₁₀D₆ClN₃O | N-alkylation at a different nitrogen atom of the pyrazole ring. |

| 4,4'-methylenebis(2,6-dimethyl-d6-benzenamine) | C₁₇H₁₄D₁₂N₂ | A potential byproduct from the synthesis of 2,6-dimethylaniline. |

Diagram of the Proposed Synthesis Pathway for this compound:

An In-depth Technical Guide on the Environmental Fate and Behavior of Metazachlor

Metazachlor is a pre-emergence and early post-emergence chloroacetamide herbicide used to control annual grasses and broadleaf weeds in a variety of crops.[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. This guide summarizes key data, experimental protocols, and degradation pathways to provide a thorough technical resource for researchers and scientists.

Data Presentation

The following tables summarize quantitative data on the environmental fate of Metazachlor.

Table 1: Soil Degradation and Dissipation of Metazachlor

| Parameter | Value | Conditions | Reference |

| DT50 (Lab) | 6 - 22.4 days | 20°C | [2] |

| DT50 (Field) | 2.53 - 17.0 days | - | [2] |

| DT50 | 4.5 - 77 days | Varies with soil type and conditions | [3] |

| Half-life | 1 - 3 months | 0-10 cm soil layer | [4] |

| Half-life | 5 - 30 days | - | |

| DT50 | 26 days | Applied alone | |

| DT50 | 34 - 42 days | Applied with oil and surfactant adjuvants |

Table 2: Soil Sorption Coefficients of Metazachlor

| Parameter | Value | Soil Type/Conditions | Reference |

| Koc | 53.8 - 220 L/kg | - | |

| Adsorption | Weak and reversible | Agricultural soils |

Table 3: Aquatic Fate of Metazachlor

| Parameter | Value | Conditions | Reference |

| Hydrolytic Half-life | 766 days | pH 5, 22°C | |

| Hydrolytic Half-life | 670 days | pH 7, 22°C | |

| Hydrolytic Half-life | 487 days | pH 9, 22°C | |

| Photodegradation in water | Not expected to be rapid | - | |

| Overall rate constant (aqueous phase) | 1.31 x 10⁹ - 1.27 x 10⁹ M⁻¹ s⁻¹ | Reaction with hydroxyl radicals | |

| Overall rate constant (aqueous phase) | 5.06 x 10¹⁰ M⁻¹ s⁻¹ | Reaction with sulfate radical anions (298.15K) |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. Soil Degradation Study

This protocol provides a general framework for assessing the degradation of Metazachlor in soil under laboratory conditions.

-

Soil Collection and Preparation: Collect soil from the desired location and pass it through a 2-mm sieve to ensure homogeneity. The soil's physicochemical properties (pH, organic carbon content, texture) should be characterized.

-

Sample Preparation: Place 20-g portions of the soil into centrifuge tubes. Adjust the moisture content to a specific level (e.g., 15% on a weight basis) and pre-incubate the samples in the dark at a constant temperature (e.g., 21 ± 1 °C) for a period to allow for microbial equilibration.

-

Application of Metazachlor: Prepare a stock solution of Metazachlor (or Metazachlor-d6 for tracer studies) in a suitable solvent. Spike the soil samples with the solution to achieve the desired final concentration (e.g., 5 mg/kg). Thoroughly mix the samples to ensure even distribution.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature. To differentiate between biotic and abiotic degradation, a set of sterilized control samples can be included.

-

Sampling and Analysis: At specified time intervals (e.g., 0, 3, 7, 15, 30, 60, 90, and 120 days), collect duplicate samples for analysis.

-

Extraction: Extract Metazachlor and its metabolites from the soil samples using an appropriate solvent, such as methanol or acetone, often with techniques like accelerated solvent extraction (ASE) or solid-phase extraction (SPE) for cleanup.

-

Quantification: Analyze the extracts using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD) or liquid chromatography-mass spectrometry (LC-MS). This compound would typically be used as an internal standard in these analyses.

-

Data Analysis: Calculate the dissipation rate and the half-life (DT50) of Metazachlor by fitting the concentration data to a first-order kinetics model.

2. Soil Sorption Study (Batch Equilibrium Method)

This protocol is used to determine the sorption and desorption characteristics of Metazachlor in soil.

-

Preparation of Solutions: Prepare a series of Metazachlor solutions of known concentrations in a 0.01 M CaCl₂ solution. The calcium chloride solution helps to maintain a constant ionic strength and mimics the soil solution.

-

Equilibration: Add a known mass of air-dried soil (e.g., 2 g) to centrifuge tubes containing a specific volume of the Metazachlor solution (e.g., 10 mL). Shake the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

-

Phase Separation: Centrifuge the samples to separate the solid (soil) and liquid (aqueous) phases.

-

Analysis: Analyze the concentration of Metazachlor remaining in the aqueous phase. The amount of Metazachlor sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis: The relationship between the amount of sorbed Metazachlor and the equilibrium concentration in the solution is described by sorption isotherms, such as the Freundlich or Langmuir models. From these isotherms, the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) can be calculated.

3. Water-Sediment Study

This protocol assesses the fate and behavior of Metazachlor in an aquatic environment.

-

System Setup: Collect water and sediment samples from a relevant aquatic source. Place a layer of sediment at the bottom of glass vessels and cover it with the collected water. Allow the systems to equilibrate.

-

Application: Apply a known concentration of Metazachlor (often ¹⁴C-labeled for ease of tracking) to the water phase.

-

Incubation: Incubate the systems under controlled conditions of temperature and light.

-

Sampling: At various time points, collect samples from the water and sediment phases.

-

Analysis: Analyze the water and sediment samples separately for the concentration of Metazachlor and its degradation products.

-

Data Analysis: Determine the partitioning of Metazachlor between the water and sediment phases and calculate its dissipation rate in both compartments.

Visualizations

The following diagrams illustrate key processes and workflows related to the environmental fate of Metazachlor.

Caption: Environmental Dissipation Pathways of Metazachlor.

Caption: General Workflow for Environmental Fate Studies.

Caption: Simplified Degradation Pathway of Metazachlor.

References

- 1. Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. kpu.ca [kpu.ca]

- 4. Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields | Weed Science | Cambridge Core [cambridge.org]

Toxicological Profile of Deuterated Metazachlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metazachlor, a chloroacetamide herbicide, acts primarily by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2][3] In mammalian systems, it is rapidly and extensively metabolized, with the liver, kidney, and red blood cells being the primary target organs for toxicity.[1] Deuteration of metazachlor, the substitution of hydrogen atoms with deuterium, is anticipated to alter its metabolic rate due to the kinetic isotope effect. This could potentially lead to a modified pharmacokinetic profile, including a longer half-life and altered metabolite formation, which may, in turn, influence its toxicity profile.[4] This guide summarizes the available toxicological data for metazachlor and provides a theoretical framework for understanding the potential toxicological implications of its deuteration.

Mechanism of Action

Metazachlor's herbicidal activity stems from its ability to inhibit VLCFA synthesis, which is crucial for cell division and tissue differentiation in susceptible plants. This leads to stunted growth and ultimately the death of the weed. While this mechanism is specific to plants, understanding its metabolic fate in mammals is key to assessing its toxicological risk to non-target organisms.

Toxicokinetics and Metabolism of Metazachlor

Following oral ingestion in mammals, metazachlor is well-absorbed and widely distributed. It undergoes extensive metabolism, primarily through two main pathways:

-

Glutathione Conjugation: The chlorine atom is substituted by glutathione, followed by degradation of the glutathione moiety.

-

Oxidation and Conjugation: Oxidation of the methyl groups on the phenyl ring occurs, followed by conjugation with glucuronic acid.

The resulting metabolites are rapidly excreted, primarily via urine and bile.

Potential Effects of Deuteration on Toxicokinetics

Deuteration at specific sites of metabolic attack can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. If deuteration occurs on the methyl groups of the phenyl ring or at other positions susceptible to oxidation, it could lead to:

-

Increased Half-life: A slower metabolic rate would result in a longer residence time of the parent compound in the body.

-

Altered Metabolite Profile: Slower metabolism along one pathway may lead to a "metabolic shunt," where the compound is metabolized through alternative pathways, potentially forming different metabolites or altering the ratio of existing ones.

-

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration that slows this pathway could reduce the overall toxicity.

Acute Toxicity of Metazachlor

Metazachlor exhibits low acute toxicity via oral, dermal, and inhalation routes in animal studies.

Table 1: Acute Toxicity of Metazachlor

| Test Type | Species | Route of Administration | LD50 / LC50 | Reference |

| Acute Oral Toxicity | Rat (Male/Female) | Oral | 2160 / 2140 mg/kg bw | |

| Acute Oral Toxicity | Mouse | Oral | 2010 mg/kg bw | |

| Acute Dermal Toxicity | Rat | Dermal | > 6810 mg/kg bw | |

| Acute Inhalation Toxicity | Rat | Inhalation (4-hour) | > 34500 mg/m³ |

Metazachlor is a slight skin irritant but not an eye irritant in rabbits. It has shown potential for skin sensitization in some studies.

Potential Implications of Deuteration on Acute Toxicity

Given that the acute toxicity of metazachlor is low, significant changes upon deuteration are not expected. However, a slower metabolism could theoretically lead to prolonged exposure to the parent compound, which might slightly alter the acute toxicity profile.

Subchronic and Chronic Toxicity of Metazachlor

Repeated-dose toxicity studies have identified the liver, kidneys, and red blood cells as the primary target organs for metazachlor toxicity.

Table 2: Subchronic and Chronic Toxicity of Metazachlor

| Study Type | Species | Key Findings | Reference |

| 90-day Oral Toxicity | Rat | Effects on liver and kidneys | |

| 2-year Carcinogenicity | Rat | Increased incidence of thyroid para-follicular cell tumors (adenomas and carcinomas combined) in males at high doses. | |

| 104-week Dietary Study | Mouse | No treatment-related neoplastic findings. |

Potential Implications of Deuteration on Subchronic and Chronic Toxicity

The impact of deuteration on chronic toxicity is more complex. A longer half-life could lead to increased accumulation of the parent compound, potentially exacerbating the observed effects on the liver and kidneys. Conversely, if deuteration reduces the formation of a metabolite responsible for the chronic toxicity, the overall toxicity could be decreased.

Genotoxicity and Carcinogenicity of Metazachlor

Metazachlor was not found to be genotoxic in a standard battery of in vitro and in vivo studies. In a two-year carcinogenicity study in rats, an increased incidence of thyroid para-follicular cell tumors was observed in males at high doses. However, a study in mice showed no evidence of carcinogenicity. The relevance of the rat thyroid tumors to humans is a subject of ongoing scientific discussion.

Potential Implications of Deuteration on Genotoxicity and Carcinogenicity

As metazachlor is not considered genotoxic, deuteration is unlikely to introduce genotoxic potential. The effect on carcinogenicity is difficult to predict. If the carcinogenic effects are related to a specific metabolite, and deuteration alters the formation of that metabolite, the carcinogenic potential could be affected.

Reproductive and Developmental Toxicity of Metazachlor

Animal studies have not shown developmental toxic effects at doses that were not toxic to the parent animals.

Potential Implications of Deuteration on Reproductive and Developmental Toxicity

Similar to other toxicological endpoints, the effect of deuteration on reproductive and developmental toxicity would depend on whether the parent compound or a specific metabolite is the primary driver of any observed effects. A change in the pharmacokinetic profile due to deuteration could potentially alter the exposure of the developing fetus or offspring.

Ecotoxicology of Metazachlor

Metazachlor is very toxic to aquatic life with long-lasting effects. It is mobile in soil and has the potential to contaminate groundwater.

Table 3: Ecotoxicity of Metazachlor

| Organism | Test Type | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | Mortality | 4.0 mg/L | |

| Bluegill Sunfish (Lepomis macrochirus) | 96h LC50 | Mortality | 15.0 mg/L | |

| Daphnia magna | 48h EC50 | Immobilization | 22.3 mg/L | |

| Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | Growth Inhibition | 0.031 mg/L |

Potential Implications of Deuteration on Ecotoxicology

The environmental fate and ecotoxicity of deuterated metazachlor could differ from the parent compound. A slower degradation rate in the environment could lead to greater persistence and potential for bioaccumulation. This could, in turn, increase the risk to aquatic organisms.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of pesticides are established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD). Key study types include:

-

Acute Toxicity Testing: (OECD Guidelines 401, 402, 403) - Involves single high-dose administration to rodents to determine LD50/LC50 values.

-

Subchronic Toxicity Testing: (OECD Guideline 408) - Typically a 90-day study in rodents with repeated dosing to identify target organs.

-

Chronic Toxicity/Carcinogenicity Testing: (OECD Guideline 452) - Long-term (e.g., 2-year) studies in rodents to assess chronic toxicity and carcinogenic potential.

-

Genotoxicity Testing: A battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays.

-

Reproductive and Developmental Toxicity Testing: (OECD Guidelines 414, 416) - Studies to evaluate effects on fertility, reproduction, and development of offspring.

Visualizations

Metazachlor Metabolism and Potential Impact of Deuteration

Caption: Potential impact of deuteration on the metabolic pathways of metazachlor.

Experimental Workflow for Toxicological Assessment

Caption: Standard experimental workflow for assessing the toxicological profile of a substance.

Conclusion

The toxicological profile of metazachlor is well-characterized, indicating low acute toxicity but concerns regarding chronic effects on the liver, kidneys, and potential carcinogenicity in rats at high doses. It is also established as being very toxic to aquatic organisms. The toxicological profile of deuterated metazachlor remains uninvestigated. Based on the principles of the kinetic isotope effect, deuteration has the potential to alter the metabolism and pharmacokinetics of metazachlor, which could lead to a different toxicity profile. A slower rate of metabolism might increase the half-life and systemic exposure to the parent compound, while potentially reducing the formation of certain metabolites. The net effect on toxicity—whether it is increased, decreased, or unchanged—would depend on the specific sites of deuteration and the relative contributions of the parent compound and its metabolites to the overall toxicity. Therefore, a complete toxicological evaluation of deuterated metazachlor, following established regulatory guidelines, would be necessary to definitively characterize its risk profile.

References

Methodological & Application

Application Note: Quantitative Analysis of Metazachlor in Environmental Samples by Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Metazachlor in environmental matrices, such as water and soil, using isotope dilution mass spectrometry. The protocol employs Metazachlor-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) and provides a reliable workflow for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Metazachlor is a widely used chloroacetamide herbicide for the pre-emergence control of annual grasses and broad-leaved weeds in a variety of crops.[1] Its presence and persistence in the environment, particularly in soil and water, are of increasing concern, necessitating accurate and reliable analytical methods for its monitoring. Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, as the use of a stable isotope-labeled internal standard, such as this compound, can effectively compensate for sample loss during preparation and fluctuations in instrument response.[2] This co-eluting internal standard exhibits nearly identical chemical and physical properties to the target analyte, ensuring a high degree of accuracy in quantification. This application note provides a detailed protocol for the analysis of Metazachlor using this compound and LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Metazachlor analytical standard (Purity >98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for water sample cleanup

-

QuEChERS extraction kits for soil samples

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metazachlor and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Metazachlor primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to prepare the internal standard spiking solution.

Sample Preparation

-

Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.

-

Add a known volume of the this compound internal standard spiking solution to the filtered water sample.

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with ultrapure water to remove interferences.

-

Elute the analyte and internal standard with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and a known volume of the this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the acetonitrile supernatant and subject it to dispersive SPE (d-SPE) cleanup using appropriate sorbents (e.g., PSA, C18).

-

Centrifuge and filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase:

-

A: 5 mM ammonium formate and 0.1% formic acid in water

-

B: 5 mM ammonium formate and 0.1% formic acid in methanol

-

-

Gradient Elution: A suitable gradient program to ensure the separation of Metazachlor from matrix interferences.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Metazachlor and this compound.

Data Presentation

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Metazachlor | 278.1 | 134.1 | 210.1 | 28 / 8 |

| This compound | 284.1 | 140.1 | 216.1 | Predicted |

Note: The MRM transitions for Metazachlor are based on published data.[5] The transitions for this compound are predicted based on a +6 Da shift in the precursor and corresponding fragment ions. The collision energies for this compound should be optimized experimentally but are expected to be similar to those for the unlabeled compound.

Table 2: Method Validation Data (Representative)

The following table presents typical method performance parameters for the analysis of Metazachlor in environmental matrices. This data is representative and should be verified for each specific application and matrix.

| Parameter | Water Matrix | Soil Matrix |

| Linearity (r²) | >0.995 | >0.995 |

| Limit of Quantification (LOQ) | 0.05 µg/L | 1 µg/kg |

| Accuracy (Recovery %) | 90-110% | 85-115% |

| Precision (RSD %) | < 15% | < 15% |

Data is compiled from typical performance of similar pesticide residue analysis methods.

Visualizations

Caption: Experimental workflow for Metazachlor analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The described isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the quantification of Metazachlor in environmental samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data reliability. This application note serves as a comprehensive guide for laboratories performing routine monitoring of Metazachlor residues.

References

- 1. researchgate.net [researchgate.net]

- 2. [Determination of three new herbicide residues in soil, sediment and water by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1246816-51-2 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. agilent.com [agilent.com]

Application Note: Quantitative Analysis of Metazachlor in Environmental Samples using LC-MS/MS with a Metazachlor-d6 Internal Standard

Audience: This document is intended for researchers, analytical chemists, and environmental scientists involved in the quantitative analysis of pesticide residues in environmental matrices.

Introduction

Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) is a pre- and early post-emergence herbicide from the chloroacetamide class. It is widely used to control annual grasses and broad-leaf weeds in a variety of crops.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and plant growth.[1] Due to its widespread application, metazachlor residues can be found in soil and water, necessitating sensitive and reliable analytical methods for environmental monitoring.[1]

This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of metazachlor in water and soil samples. The use of a stable isotope-labeled internal standard, Metazachlor-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

The method involves the extraction of metazachlor and the internal standard (this compound) from the sample matrix, followed by cleanup to remove interfering substances. The prepared extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The chromatographic system separates metazachlor from other components, and the mass spectrometer provides selective and sensitive detection. Quantification is performed using an internal standard calibration curve, where the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Experimental Protocols

Materials and Reagents

-

Standards: Metazachlor (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

-

Consumables: 50 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.22 µm syringe filters.

-

SPE Cartridges (for water): Hydrophilic-Lipophilic Balanced (HLB, e.g., 200 mg, 6 mL) cartridges.

-

dSPE Sorbent (for soil): Primary secondary amine (PSA) sorbent.

Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Metazachlor and this compound, respectively, in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to create an intermediate mixed working standard of metazachlor.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

-

Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution with the initial mobile phase composition. Spike each standard with a constant concentration of the internal standard working solution (e.g., 10 ng/mL final concentration).

Sample Preparation Protocols

This protocol is suitable for the extraction of metazachlor from filtered water samples.[2][3]

-

Sample Pre-treatment: Filter a 500 mL water sample through a 0.45 µm glass fiber filter. Spike the filtered water with the this compound internal standard solution to a final concentration of 10 ng/mL.

-

SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of water containing 5% methanol to remove polar interferences.

-

Drying: Dry the cartridge under a vacuum for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with 2 x 4 mL of acetonitrile into a clean collection tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase, vortex, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices like soil.

-

Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Spiking and Hydration: Spike the sample with the this compound internal standard solution. Add 10 mL of LC-MS grade water and vortex for 30 seconds. Let the sample hydrate for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., EN 15662 packet: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shaking and Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at ≥4000 rcf for 5 minutes.

-

Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄ and PSA sorbent.

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at high speed for 2 minutes.

-

Analysis: Take the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

Instrumentation and Analytical Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

The following tables summarize the recommended starting conditions. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions The following transitions are recommended. The collision energy (CE) should be optimized for the specific instrument. The transition marked with () is for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) |

|---|---|---|---|

| Metazachlor | 278.1 | 134.1 | 28 |

| 278.1 | 210.1 | 8 | |

| This compound | 284.1 | 140.1* | 28 |

| | 284.1 | 210.1 | 8 |

Data Presentation and Performance

Method Performance Characteristics

The described method should be validated according to standard guidelines (e.g., SANTE/11312/2021). Typical performance characteristics are summarized below.

Table 4: Summary of Method Validation Data

| Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.5 ng/g (soil); 0.1 ng/mL (water) |

| Accuracy (Recovery) | 85 - 110% |

| Precision (RSD) | < 15% |

Visualizations

Below are diagrams representing the experimental workflow and the mode of action of metazachlor, created using the DOT language.

Caption: Experimental workflow for Metazachlor analysis.

Caption: Metazachlor's mode of action via VLCFA inhibition.

References

Application Note: High-Throughput Analysis of Metazachlor in Environmental Samples using GC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide metazachlor in environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS). To ensure high accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, Metazachlor-d6, is employed. The described protocol, including sample preparation, instrumental analysis, and data processing, is designed for high-throughput screening and precise quantification, making it suitable for environmental monitoring and food safety applications.

Introduction

Metazachlor is a widely used pre-emergence and early post-emergence herbicide for the control of annual grasses and broad-leaved weeds in a variety of crops. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection in soil and water samples. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers excellent selectivity and sensitivity for the analysis of pesticide residues.[1][2] The use of an isotopically labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for variations in sample preparation and instrumental response.[3][4] This protocol provides a comprehensive workflow for the determination of metazachlor, from sample extraction to data analysis.

Experimental Protocols

Sample Preparation

The selection of the sample preparation method depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for its efficiency and broad applicability.[5]

1.1. Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB)

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

1.2. Extraction Procedure (Adapted from QuEChERS)

-

Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube. For water samples, a liquid-liquid extraction with a suitable solvent like dichloromethane may be more appropriate.

-

Add 10 mL of acetonitrile.

-

Spike the sample with the this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The upper acetonitrile layer contains the analyte of interest.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 1 mL of the acetonitrile extract to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB (for samples with high pigment content).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The supernatant is ready for GC-MS/MS analysis.

GC-MS/MS Analysis

2.1. Instrumentation

-

Gas chromatograph equipped with a tandem mass spectrometer (e.g., Agilent 7890B GC with a 7000D Triple Quadrupole MS).

-

GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this analysis.

2.2. Instrument Conditions

-

Inlet: Splitless mode, 250 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp 1: 25 °C/min to 180 °C

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Collision Gas: Nitrogen or Argon

Data Presentation

The following table summarizes the key quantitative parameters for the GC-MS/MS analysis of metazachlor and its deuterated internal standard. The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) | Retention Time (min) |

| Metazachlor | 209 | 132 | 117 | 15 | ~10.6 |

| This compound | 215 | 138 | 123 | 15 | ~10.6 |

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. Collision energies should be optimized for the specific instrument used.

Visualization of the Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

Caption: Workflow for Metazachlor Analysis.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of metazachlor in various environmental samples. The use of this compound as an internal standard ensures the accuracy of the results by compensating for matrix effects and variations during sample processing. This protocol is well-suited for routine monitoring and regulatory compliance testing.

References

- 1. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 2. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]

- 3. Analysis of pesticides and metabolites in Spanish surface waters by isotope dilution gas chromatography/mass spectrometry with previous automated solid-phase extraction Estimation of the uncertainty of the analytical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Sample Preparation of Metazachlor-d6 in Soil and Water Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and cleanup of Metazachlor-d6 from soil and water samples, preparing them for subsequent analysis. The methodologies outlined are based on established analytical techniques such as Accelerated Solvent Extraction (ASE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Solid-Phase Extraction (SPE).

I. Sample Preparation of this compound in Soil

Two primary methods are presented for the extraction of this compound from soil matrices: Accelerated Solvent Extraction (ASE) followed by Solid-Phase Extraction (SPE) cleanup, and the widely used QuEChERS method.

Method 1: Accelerated Solvent Extraction (ASE) with SPE Cleanup

This method is suitable for a thorough extraction of this compound from soil, particularly for achieving low detection limits.

Experimental Protocol:

-

Sample Pre-treatment:

-

Transfer the mixture to a stainless steel extraction cell.

-

Accelerated Solvent Extraction (ASE):

-

Perform the extraction using an Accelerated Solvent Extractor.

-

Temperature: 40°C.

-

Pressure: 0.2 MPa.

-

Extraction Time: 20 minutes for two cycles.

-

-

Extract Concentration:

-

Combine the extracts from the cycles.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Re-dissolve the dry residue in 30 ml of water.

-

SPE Cartridge: Use a C18 cartridge (e.g., 0.5 g sorbent bed, 3 ml capacity).

-

Conditioning: Precondition the SPE cartridge with 3 ml of methanol followed by 3 ml of water.

-

Loading: Load the re-dissolved extract onto the conditioned SPE cartridge.

-

Elution: Elute the this compound from the cartridge with 2 ml of acetone.

-

-

Final Determination:

-

The eluate is now ready for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD) or other suitable chromatographic techniques.

-

Quantitative Data:

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Quantification | 0.0002 mg/kg | Soil | GC-ECD | |

| Recovery | Not Specified | Soil | GC-ECD |

Experimental Workflow:

Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach for multi-residue pesticide analysis in complex matrices like soil.

Experimental Protocol:

-

Sample Extraction:

-

Weigh 2.00 g of homogenized soil into a 20 mL centrifuge tube.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Repeat the extraction with an additional 10 mL of acetonitrile.

-

Add a salt mixture of 6 g of MgSO4 and 1.5 g of sodium chloride.

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the supernatant (acetonitrile extract) to a d-SPE tube.

-

The d-SPE tube should contain 900 mg of MgSO4 and 150 mg of primary-secondary amine (PSA). For soils with high organic matter, 50 mg of C18 and 10 mg of graphitized carbon black (GCB) can also be included to remove interferences.

-

Vortex the tube for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

-

Final Preparation and Analysis:

-

Take 5 mL of the cleaned supernatant.

-

Acidify with 50 µL of 5% formic acid in acetonitrile.

-

The extract is ready for analysis by GC-MS or LC-MS/MS.

-

Quantitative Data:

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Quantification | 0.01 mg/kg | Soil | GC-MS | |

| Recovery | Not Specified | Soil | GC-MS |

Experimental Workflow:

References

Application Note: Quantitative Analysis of Herbicides in Environmental Samples Using Deuterated Internal Standards by LC-MS/MS

Introduction

The extensive use of herbicides in modern agriculture raises concerns about their potential contamination of soil and water resources.[1][2] Accurate and reliable quantification of herbicide residues is crucial for environmental monitoring and ensuring public safety.[1][2] This application note describes a robust and sensitive method for the simultaneous quantification of multiple herbicides in water and soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

The use of deuterated internal standards is a critical aspect of this methodology.[1] These standards are isotopically labeled analogues of the target analytes, meaning they are chemically identical but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This allows them to co-elute with the target herbicide during chromatographic separation and be distinguished by the mass spectrometer. By spiking the sample with a known concentration of the deuterated standard at the beginning of the sample preparation process, any loss of the target analyte during extraction and analysis can be accurately corrected for, leading to more precise and reliable quantification. This is particularly important when dealing with complex matrices like soil, where matrix effects can significantly impact analytical results.

This document provides detailed protocols for sample preparation of water and soil, LC-MS/MS instrument parameters, and method validation data, including linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery.

Experimental Protocols

Reagents and Standards

All herbicide and deuterated internal standard stock solutions were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. Working standard solutions and internal standard spiking solutions were prepared by diluting the stock solutions in methanol. All solvents used were HPLC or LC-MS grade. QuEChERS extraction salts and dispersive solid-phase extraction (d-SPE) sorbents were obtained from a commercial supplier.

Sample Preparation

Water Samples: Solid-Phase Extraction (SPE)

-

Sample Filtration: Filter the water sample (500 mL) through a 0.45 µm glass fiber filter to remove any particulate matter.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the filtered water sample.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove any interfering substances.

-

Analyte Elution: Elute the herbicides and deuterated standards from the cartridge with 10 mL of acetonitrile.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

-

Sample Homogenization: Homogenize the soil sample to ensure uniformity.

-

Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Spike the sample with the deuterated internal standard mixture.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Shaking and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 5000 rpm for 5 minutes.

-

Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data obtained for a selection of common herbicides and their corresponding deuterated internal standards.

Table 1: Herbicide and Deuterated Internal Standard MRM Transitions

| Analyte | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Atrazine | Atrazine-d5 | 216.1 | 174.1 |

| Metolachlor | Metolachlor-d6 | 284.2 | 252.2 |

| Glyphosate | Glyphosate-13C2,15N | 168.0 | 63.0 |

| 2,4-D | 2,4-D-d3 | 220.0 | 162.0 |

| Dicamba | Dicamba-d3 | 220.0 | 175.0 |

Table 2: Method Validation Data for Herbicide Analysis in Water

| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |

| Atrazine | 0.998 | 0.01 | 0.03 | 95.2 | 4.8 |

| Metolachlor | 0.999 | 0.02 | 0.06 | 98.1 | 3.5 |

| Glyphosate | 0.997 | 0.05 | 0.15 | 92.5 | 6.2 |

| 2,4-D | 0.998 | 0.01 | 0.04 | 96.7 | 4.1 |

| Dicamba | 0.999 | 0.02 | 0.05 | 97.3 | 3.9 |

Table 3: Method Validation Data for Herbicide Analysis in Soil

| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Atrazine | 0.997 | 0.5 | 1.5 | 92.8 | 5.5 |

| Metolachlor | 0.998 | 0.8 | 2.4 | 96.4 | 4.3 |

| Glyphosate | 0.996 | 1.0 | 3.0 | 89.7 | 7.1 |

| 2,4-D | 0.997 | 0.5 | 1.5 | 94.2 | 5.2 |

| Dicamba | 0.998 | 0.6 | 1.8 | 95.9 | 4.8 |

Mandatory Visualization

Caption: Experimental workflow for herbicide analysis.

Conclusion

The described LC-MS/MS method utilizing deuterated internal standards provides a highly accurate, sensitive, and robust approach for the quantitative analysis of herbicide residues in environmental water and soil samples. The use of isotopic internal standards effectively compensates for matrix effects and variations in sample preparation, ensuring reliable results. The method has been validated and demonstrates excellent linearity, low detection limits, and high recovery rates, making it suitable for routine environmental monitoring and regulatory compliance testing.

References

Application Notes and Protocols: Metazachlor-d6 as a Surrogate Standard in Environmental Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction